molecular formula C20H18ClN5O2S B2628211 1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one CAS No. 379246-10-3

1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one

Cat. No.: B2628211
CAS No.: 379246-10-3
M. Wt: 427.91
InChI Key: FYUUWXOXAAEYEL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones These compounds are characterized by a seven-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one typically involves multiple steps:

    Formation of the Azepanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tetrazole Group: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Attachment of the Chlorobenzoyl Group: This step often involves acylation reactions using chlorobenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one: Unique due to the combination of azepanone, tetrazole, and chlorobenzoyl groups.

    Other Azepanones: May lack the tetrazole or chlorobenzoyl groups, leading to different chemical properties and applications.

    Tetrazole Derivatives: Often used in pharmaceuticals for their bioactive properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups that can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-3-(1-phenyltetrazol-5-yl)sulfanylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c21-15-11-9-14(10-12-15)18(27)25-13-5-4-8-17(19(25)28)29-20-22-23-24-26(20)16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUWXOXAAEYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)SC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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